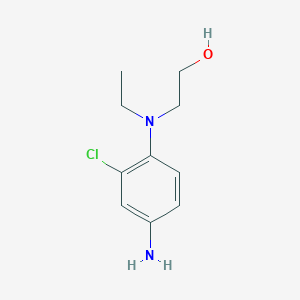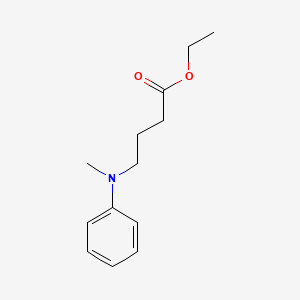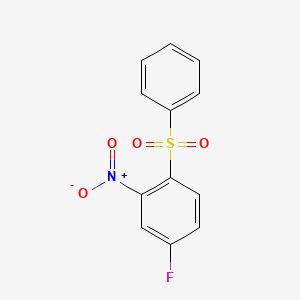
2-(4-Amino-2-chloroethylanilino)-1-ethanol
Übersicht
Beschreibung
The compound “2-(4-Amino-2-chloroethylanilino)-1-ethanol” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Anilines are a class of chemicals commonly used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Synthesis Analysis
While the specific synthesis process for “2-(4-Amino-2-chloroethylanilino)-1-ethanol” is not available, anilines are typically synthesized through a process called amination, where a hydrogen atom on an organic molecule is replaced by an amino group .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that “2-(4-Amino-2-chloroethylanilino)-1-ethanol” would undergo depend on the specific conditions and reagents present.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
Aminoalcohols like 2-(methyl amino)ethanol are utilized as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This method allows for the creation of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine (PAz), demonstrating excellent control over molar masses and high chain-end fidelity, evidenced by NMR spectroscopy, size exclusion chromatography, and MALDI ToF mass spectrometry (Bakkali-Hassani et al., 2018).
Refractometric Study
2-Chloro-4-amino phenol, structurally similar to 2-(4-Amino-2-chloroethylanilino)-1-ethanol, was studied to understand the influence of ethanol and water on its structure in various percentage compositions. This research provides insights into the impact of solvent systems on the compound's behavior, which is crucial for applications in material science (Goswami, 2014).
Synthesis of Heterocycles
Amino alcohols are involved in conjugate additions to vinyl sulfones, followed by chlorination and intramolecular alkylation, providing a route to substituted pyrrolidines. This process is accompanied by stereospecific rearrangement of substituents, indicating its potential in the synthesis of complex heterocyclic structures (Back et al., 2003).
Supramolecular Architecture
The self-assembly of d,l-amino acids with Cu(NO3)2·3H2O and 4,4‘-bipyridine in basic ethanol/aqueous solution leads to distinct three-dimensional supramolecular architectures. These findings are significant in the field of crystal engineering and the development of materials with specific optical or electrical properties (Lou et al., 2006).
Aminohydroxylation of Alkenes
The synthesis of β-amino alcohols, which are important in various drugs and fine chemicals, involves the aminohydroxylation of alkenes. This reaction is crucial due to its high atom economy and modularity. However, current methods bear limitations in substrate scope, regiocontrol, stereoselectivity, or sustainability, indicating an ongoing search for novel methodologies in this domain (Knappke & Jacobi von Wangelin, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-amino-2-chloro-N-ethylanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(12)7-9(10)11/h3-4,7,14H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUKLCSYOHPGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-chloroethylanilino)-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)
![N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3132924.png)









